molecular formula C14H15NO B3354931 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one CAS No. 61364-21-4

5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one

Cat. No. B3354931
CAS RN: 61364-21-4
M. Wt: 213.27 g/mol
InChI Key: GOJLZYPSKVRHTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one is characterized by a cycloocta[b]indole core, which is a bicyclic structure consisting of a cyclooctane ring fused with an indole ring . The average molecular mass is 199.292 Da and the monoisotopic mass is 199.136093 Da .

Scientific Research Applications

Affinity for 5-HT2 and D2 Receptors

Research by Mewshaw et al. (1993) demonstrated that enantiomers of N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, a related compound, show significant affinity for the 5-HT2 and D2 receptors. This suggests potential application in the design of atypical antipsychotics (Mewshaw et al., 1993). Another study by the same authors elaborated on this by identifying functionalities necessary for high affinity at serotonin 5-HT2 and dopamine D2 receptors (Mewshaw et al., 1993).

Potent 5-HT6 Antagonist

Isherwood et al. (2012) synthesized a compound derived from an epiminocyclohept[b]indole scaffold, which showed potent antagonistic activity against 5-HT6 receptors. This highlights another potential application in neurological or psychiatric disorders (Isherwood et al., 2012).

Synthesis of Dibenzo Cycloocta Indol Derivatives

De et al. (2020) developed a Pd(ii)-catalysed cascade strategy for synthesizing dibenzo cycloocta indol derivatives. This approach has implications for the efficient synthesis of complex organic compounds with potential pharmaceutical applications (De et al., 2020).

BIOS for Macrolines

Wilk et al. (2009) presented a solid-phase synthesis method for cycloocta[b]indoles, used in the production of macrolines. Macrolines are a class of natural products with diverse biological activities, implying potential applications in drug discovery (Wilk et al., 2009).

Synthesis of Sigma Binding Site Ligands

Mewshaw et al. (1993) synthesized a series of hexahydro iminocyclo[b]indoles with high affinity for sigma binding sites. These findings are significant for developing compounds that target sigma receptors, which are implicated in several neurological disorders (Mewshaw et al., 1993).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

5,6,7,8,9,10-hexahydrocycloocta[b]indol-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-13-9-3-1-2-8-12-14(13)10-6-4-5-7-11(10)15-12/h4-7,15H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJLZYPSKVRHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=O)CC1)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494045
Record name 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one

CAS RN

61364-21-4
Record name 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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